molecular formula C11H7NO3 B2840090 4,9-Dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-29-7

4,9-Dihydropyrano[3,4-b]indole-1,3-dione

Cat. No.: B2840090
CAS No.: 60442-29-7
M. Wt: 201.181
InChI Key: DRBDVHIEYHBCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) and Pyrano Heterocyclic Frameworks in Chemical Research

Heterocyclic chemistry is a cornerstone of modern chemical and pharmaceutical science, providing a vast array of molecular frameworks for the development of new materials and therapeutic agents. nih.gov Among these, the indole and pyran ring systems stand out for their widespread presence in nature and their versatile applications.

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govijpsr.com It is a fundamental component of the essential amino acid tryptophan and serves as the biosynthetic precursor to a multitude of secondary metabolites with profound biological activities. nih.govbiosynth.com Notable examples include the neurotransmitter serotonin (B10506), the hormone melatonin, and complex alkaloids like vincristine (B1662923) and vinblastine, which are used in cancer therapy. biosynth.com The unique electronic properties of the indole ring and its ability to participate in various intermolecular interactions make it a frequent component in the design of new drugs. nih.govijpsr.com

The pyran ring is a six-membered heterocyclic ether containing one oxygen atom. It exists in saturated (tetrahydropyran) and unsaturated (dihydropyran, pyran) forms. This framework is a key constituent of many natural products, most notably in the pyranose form of carbohydrates. Its derivatives are also found in complex natural products with significant biological activities and are utilized as versatile building blocks in organic synthesis. nih.gov

The integration of these two important heterocyclic frameworks into a single molecule often leads to novel structures with unique and enhanced chemical and biological properties, driving significant research interest. nih.govontosight.ai

Overview of Fused Indole-Pyran Ring Systems

The fusion of indole and pyran rings results in a class of compounds known as pyranoindoles . These tricyclic systems can be fused in various ways, leading to a range of structural isomers with distinct chemical and physical properties. The specific arrangement of the fused rings significantly influences the molecule's three-dimensional shape, electronic distribution, and potential for biological interactions. ontosight.aiontosight.ai

The synthesis of these fused systems is an active area of research, with chemists developing diverse strategies to construct these complex scaffolds. researchgate.netacs.org Methodologies often involve multi-step reactions, including condensation, cyclization, and cascade reactions, sometimes employing transition metal catalysts like palladium or rhodium to achieve high efficiency and selectivity. acs.orgresearchgate.netnih.gov Research has led to the development of various pyranoindole derivatives with potential applications in different therapeutic areas, including:

Antiviral agents : Certain pyrano[3,4-b]indole derivatives have been identified as potent inhibitors of the HCV NS5B polymerase, an essential enzyme for the replication of the Hepatitis C virus. nih.gov

Neurological and Psychiatric Disorders : The pyrano[3,4-b]indole scaffold has been investigated for its ability to modulate serotonin receptors, suggesting potential applications in treating mood disorders. ontosight.ai

Anti-inflammatory and Anticancer Properties : Preliminary studies on various pyranoindole derivatives have indicated potential anti-inflammatory and anticancer effects. ontosight.aiontosight.aiontosight.ai

The structural diversity of pyranoindoles is illustrated by the different modes of fusion between the indole and pyran rings, as shown in the table below.

Pyranoindole Isomer Description
Pyrano[3,4-b]indoleThe pyran ring is fused across the 'b' face (C2-C3 bond) of the indole nucleus.
Pyrano[3,2-b]indoleThe pyran ring is fused across the 'b' face (C2-C3 bond) of the indole nucleus with a different connectivity.
Pyrano[2,3-g]indoleThe pyran ring is fused across the 'g' face (C6-C7 bond) of the indole nucleus. ontosight.ai
Pyrano[4,3-b]indoleThe pyran ring is fused across the 'b' face (C2-C3 bond) of the indole nucleus.

Specific Context of 4,9-Dihydropyrano[3,4-b]indole-1,3-dione within Heterocyclic Chemistry

Within the diverse family of pyranoindoles, the This compound represents a specific scaffold with a unique arrangement of functional groups. This compound features the pyrano[3,4-b]indole core with two ketone functionalities on the pyran ring, forming a cyclic anhydride-like structure fused to the indole.

The synthesis and chemical reactivity of this scaffold and its close derivatives have been explored. For instance, related compounds such as 4,9-Dihydropyrano[3,4-b]indol-1(3H)-ones are synthesized from α-ethoxyalyllactones and hydrazines. researchgate.net These pyranoindolones serve as valuable intermediates for the synthesis of β-carbolines. researchgate.net Furthermore, derivatives of the 4,9-dihydropyrano[3,4-b]indole-1(3H)-one core have been synthesized and investigated for their potential as antibacterial agents. nih.gov Specifically, N-glycosylated derivatives have shown activity against certain strains of Gram-positive and Gram-negative bacteria. nih.gov

The presence of the dione (B5365651) functionality in the pyran ring of this compound suggests a distinct chemical reactivity compared to its mono-keto analogues, making it an interesting target for further synthetic and medicinal chemistry exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,9-dihydropyrano[3,4-b]indole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBDVHIEYHBCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)OC1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of Pyranoindole Synthesis

Elucidation of Reaction Pathways in Pyranoindole Annulation

The formation of the pyrano ring fused to the indole (B1671886) core, a process known as annulation, can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the starting materials and reaction conditions.

One prominent strategy involves an intramolecular Friedel-Crafts-type cyclization. nih.gov In this approach, a suitable indole precursor, tethered to a dihydropyran moiety, undergoes Lewis acid-catalyzed ionization of the dihydropyran ring. nih.gov This generates an electrophilic intermediate that is subsequently attacked by the electron-rich C3 position of the indole, leading to the formation of the fused pyrano ring. nih.gov The stereochemical outcome of this cyclization can be influenced by the reaction pathway, with different routes leading to either cis or trans isomers of the final product. nih.gov

Another significant pathway involves cascade or domino reactions, where multiple bond-forming events occur sequentially in a single pot. nih.gov A common cascade sequence begins with a Michael addition, followed by intramolecular cyclizations to construct the heterocyclic system. nih.gov For instance, the reaction can proceed through a cascade of Michael addition, intramolecular C- and O-cyclization, and subsequent rearrangements to yield the final polycyclic structure. nih.gov Annulation reactions can also proceed via stepwise mechanisms, such as a Michael Initiated Ring Closure (MIRC) process, or through concerted 1,3-dipolar cycloadditions, depending on the nature of the reactants. chim.it

Furthermore, intramolecular Diels-Alder reactions represent another pathway to this scaffold. rsc.org In this scenario, 1-alkynylpyrano[3,4-b]indol-3-ones can undergo an intramolecular [4+2] cycloaddition. This reaction involves an indole-2,3-quinodimethane intermediate acting as the diene, which reacts with the tethered alkyne (the dienophile) to form a bridged intermediate that subsequently extrudes carbon dioxide to yield a carbazole (B46965) derivative. rsc.org

Role of Catalysts and Reagents in Cascade and Domino Reactions

Catalysts and reagents play a pivotal role in directing the course of cascade and domino reactions, which are highly efficient processes for building molecular complexity from simple starting materials. ub.edursc.org These reactions involve two or more bond-forming transformations under the same conditions without the addition of new reagents, where subsequent steps are a consequence of the functionality formed in the prior step. ub.edu

Catalysts: Transition metals are frequently employed to catalyze key steps in pyranoindole synthesis.

Lewis Acids: Catalysts such as Scandium triflate (Sc(OTf)₃) are used to activate substrates for intramolecular Friedel-Crafts alkylation by promoting the ionization of dihydropyran rings. nih.gov

Rhodium Catalysts: In a more modern approach, rhodaelectro-catalysis using complexes like Cp*Rh(MeCN)₃₂ facilitates a double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes to form pyrano[3,4-b]indol-1(9H)-ones. acs.org This process utilizes the carboxyl group as a directing group to activate C-H bonds. acs.org

Other Metals: Gold (Au) and Platinum (Pt) catalysts have also been explored for activating alkynes to initiate cyclization cascades. nih.gov Palladium (Pd) catalysts are effective in mediating C-C bond formations within cascade sequences. nih.gov Metal catalysts are often essential for the initial intramolecular cycloisomerization step, which generates a reactive intermediate for the subsequent stages of the cascade. mdpi.com

Reagents: The choice of reagents, including bases, electrolytes, and solvents, is critical for the success of these reactions.

Bases: Inorganic bases like potassium phosphate (B84403) (K₂HPO₄) have been shown to be effective in rhodaelectro-catalyzed syntheses, significantly improving product yields compared to other inorganic or organic bases. acs.org

Electrolytes: In electrochemical reactions, electrolytes such as tetrabutylammonium (B224687) acetate (B1210297) (ⁿBu₄NOAc) are necessary to ensure the reaction proceeds efficiently. acs.org

Solvents: The solvent system can influence reaction outcomes. For example, a mixture of DMA and DMSO is used in certain rhodaelectro-catalyzed reactions. acs.org

The table below summarizes the roles of selected catalysts in pyranoindole synthesis.

Catalyst/ReagentReaction TypeRoleReference
Sc(OTf)₃Friedel-Crafts AlkylationLewis acid; activates dihydropyran for intramolecular cyclization. nih.gov
Cp*Rh(MeCN)₃₂Dehydrogenative Heck ReactionCatalyzes C-H activation and annulation. acs.org
K₂HPO₄Dehydrogenative Heck ReactionInorganic base; improves reaction yield. acs.org
Pd(OAc)₂Cascade ReactionCatalyzes C(sp)-C(sp²) bond formation. nih.gov

Kinetic and Thermodynamic Considerations in Ring Formation

In chemical reactions that can lead to multiple products, the outcome is often governed by the principles of kinetic and thermodynamic control. The formation of the pyrano[3,4-b]indole ring system is no exception, where different reaction conditions can favor the formation of either the most rapidly formed product (kinetic control) or the most stable product (thermodynamic control). mdpi.com

Kinetic Control favors the product that is formed fastest, meaning it has the lowest activation energy barrier. These conditions typically involve lower reaction temperatures and shorter reaction times.

In the synthesis of heterocyclic systems, these principles can be strategically manipulated. For example, in related syntheses, the choice of solvent polarity and catalyst loading can determine the reaction outcome. A one-pot procedure leading to a kinetically controlled product might be favored in nonpolar solvents, which can suppress side reactions like Glaser homocoupling of alkyne starting materials. mdpi.com Conversely, conditions that allow for reversibility or further reaction of an initial kinetic product can lead to a more stable, thermodynamically favored structure. mdpi.com

The differentiation between cis and trans-pyranoindole isomers observed in some synthetic routes is a manifestation of these competing kinetic and thermodynamic pathways. nih.gov The initial cyclization may lead to a kinetic product, which, under certain conditions, could potentially isomerize to a more thermodynamically stable diastereomer. Therefore, careful optimization of reaction parameters such as catalyst, solvent, and temperature is essential to selectively obtain the desired isomer of the 4,9-dihydropyrano[3,4-b]indole core. mdpi.com

The table below illustrates how reaction parameters can be adjusted to favor kinetic or thermodynamic products, based on general principles observed in related heterocyclic syntheses. mdpi.com

Control TypeFavored ProductTypical ConditionsReference
KineticFastest-forming productLower temperature, shorter reaction time, nonpolar solvents. mdpi.com
ThermodynamicMost stable productHigher temperature, longer reaction time, conditions allowing for equilibrium. mdpi.com

Structure Activity Relationship Sar Investigations and Molecular Interactions of Pyranoindole Derivatives

Structural Modulations and Their Impact on Molecular Recognition

The biological profile of 4,9-dihydropyrano[3,4-b]indole-1,3-dione derivatives can be profoundly influenced by the strategic placement of various chemical groups on the core scaffold. A significant body of research has centered on modifications at the N-9 position of the indole (B1671886) ring, revealing its critical role in molecular recognition.

Investigations into the closely related 4,9-dihydropyrano[3,4-b]indole-1(3H)-one scaffold have demonstrated that the addition of sugar molecules, or glycosylation, at the N-9 position can impart significant antibacterial properties. nih.gov A study focusing on a series of these 9-glycosyl derivatives found that the type of sugar and its stereochemistry are crucial for activity. nih.gov Specifically, compounds bearing an α-L-arabinopyranoside moiety were the most effective against both Gram-positive and Gram-negative bacteria, indicating that specific structural features of the sugar are recognized by the bacterial targets. nih.gov

Beyond the N-9 position, modifications to other parts of the pyrano[3,4-b]indole framework have also been shown to be critical. For example, in the development of tetrahydropyrano[3,4-b]indole-based inhibitors for the Hepatitis C virus (HCV) NS5B polymerase, alterations at the C7-position of the indole ring were found to substantially affect their inhibitory potency. Further exploration of the enzyme's allosteric binding site guided the design of even more potent derivatives.

The fusion of additional heterocyclic rings to the pyranoindole core represents another avenue for creating chemical diversity and new biological activities. The synthesis of a pyrazolo-fused pyrano[3,4-b]indolone, for instance, was pursued to understand how the addition of a pyrazole (B372694) ring would alter the molecule's biological effects and to gain a deeper understanding of its structure-activity relationship. mdpi.com

These findings collectively illustrate a fundamental principle in medicinal chemistry: subtle changes to the molecular architecture of the this compound scaffold can lead to dramatic shifts in biological function. This underscores the necessity of detailed SAR studies for the targeted design of new medicines.

Table 1: Influence of N-9 Glycosylation on the Antibacterial Activity of 4,9-Dihydropyrano[3,4-b]indole-1(3H)-one Analogs

Compound ID N-9 Substituent Target Bacteria Activity Level Reference
3j α-L-Arabinopyranoside Gram-positive & Gram-negative Active nih.gov
3m α-L-Arabinopyranoside Gram-positive & Gram-negative Active nih.gov
Other Glycosides Various sugar moieties Gram-positive & Gram-negative Less Active nih.gov

Exploration of Binding Modes through Ligand-Protein Interaction Studies

A detailed understanding of how pyranoindole derivatives interact with their protein targets at a molecular level is essential for the rational design of more potent and selective drugs. Computational techniques, such as molecular docking, have been pivotal in visualizing these interactions.

For the related pyrano[2,3,4-cd]indole scaffold, which has been studied as a ligand for the 5-HT6 serotonin (B10506) receptor, molecular modeling has predicted that a hydroxyl group on the ligand can form critical hydrogen bonds with specific aspartic acid residues within the receptor's binding site. nih.gov This interaction is believed to be a key determinant of the ligand's affinity. The same study also showed that a carbonyl group, which can accept a hydrogen bond, led to a threefold increase in affinity compared to a nitrile group at the same position, as the latter was oriented away from the binding pocket. nih.gov

Similarly, in the design of anticancer agents based on the pyrido[3,4-b]indole structure that target the MDM2 protein, computational studies revealed that adding a methyl group at the N9-position would disrupt a crucial hydrogen bond, thereby weakening the interaction with the target. This highlights the importance of the N-H group as a hydrogen bond donor.

While specific studies on the ligand-protein interactions of this compound are limited, the insights from these closely related structures allow for educated predictions. It is likely that the two carbonyl groups of the dione (B5365651) ring would serve as hydrogen bond acceptors, and the indole N-H group would act as a hydrogen bond donor, both playing vital roles in securing the molecule within a protein's active site.

Design Principles for Pyranoindole-Based Scaffolds

The wealth of information from SAR and molecular interaction studies has given rise to several key principles that guide the design of new drugs based on the pyranoindole scaffold.

A prominent strategy is molecular hybridization , which involves combining the pyranoindole core with other known pharmacophores (active parts of other drugs). This was effectively used to create 1,3,4,9-tetrahydropyrano[3,4-b]indoles for treating triple-negative breast cancer by merging the structural features of benzopyran and indole. nih.gov

Bioisosteric replacement is another powerful tool. This involves swapping one chemical group for another with similar properties to enhance a drug's effectiveness, selectivity, or metabolic stability. The indole ring itself has been the subject of such replacements in the development of potent inhibitors for enzymes like PI3Kδ, a strategy that can be readily applied to the pyranoindole scaffold. nih.govresearchgate.net

The concept of scaffold hopping allows chemists to replace the central pyranoindole core with a structurally different but functionally similar scaffold. This can lead to the discovery of novel compounds with improved properties and new intellectual property. The pyrano[2,3,4-cd]indole scaffold was itself conceived through a virtual screening and bioisostere generation approach, which is a form of scaffold hopping. nih.gov

Finally, the rational design of pyranoindole derivatives heavily relies on the strategic placement of functional groups to optimize interactions like hydrogen bonding and hydrophobic contacts, as informed by molecular modeling. The synthesis of novel, complex fused-ring systems, such as dihydropyridothienopyrimidin-4,9-dione, exemplifies the continuous search for new scaffolds with potential as bioactive molecules.

Computational Chemistry and Theoretical Studies of 4,9 Dihydropyrano 3,4 B Indole 1,3 Dione

Density Functional Theory (DFT) Applications in Pyranoindole Chemistry

Density Functional Theory (DFT) has become a important method for the computational analysis of heterocyclic compounds, including the pyranoindole scaffold. nih.gov It is frequently used to predict structural parameters, electronic properties, stability, and chemical reactivity. nih.gov This theoretical framework allows for the detailed examination of molecular systems, providing data that often shows excellent agreement with experimental results. nih.gov

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. nih.gov This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyranoindole systems, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), can accurately predict the geometry of the fused ring system. nih.govnih.gov The optimized structure provides a clear picture of the planarity and potential strain within the molecule.

Electronic structure analysis investigates the distribution of electrons within the molecule. nih.gov Studies on related indole (B1671886) systems have utilized methods like multiconfigurational perturbation theory (CASPT2) and time-dependent density functional theory (TDDFT) to understand their electronic properties in both gas phase and in solution. nih.govresearchgate.net These analyses are crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior.

Table 1: Predicted Geometrical Parameters for 4,9-Dihydropyrano[3,4-b]indole-1,3-dione Core Structure (Illustrative) Data is representative of typical values obtained from DFT calculations on similar heterocyclic systems.

ParameterBond/AnglePredicted Value
Bond LengthC=O (dione)~1.21 Å
Bond LengthC-O (pyran)~1.37 Å
Bond LengthC-N (indole)~1.38 Å
Bond LengthC=C (indole)~1.39 Å
Bond AngleO-C=O (dione)~125°
Bond AngleC-O-C (pyran)~118°
Bond AngleC-N-C (indole)~109°

Computational methods are highly effective in predicting the spectroscopic signatures of molecules. Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For pyranoindole congeners, quantum chemical calculations help to understand their absorption and emission properties. researchgate.netmdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts of ¹H and ¹³C nuclei. DFT methods can provide theoretical NMR data that shows good agreement with experimental results, aiding in the structural elucidation of complex molecules. nih.govmdpi.com

Infrared (IR) spectroscopy, which probes molecular vibrations, can also be simulated using DFT. nih.gov Theoretical calculations yield vibrational frequencies and intensities that correspond to the stretching and bending modes of different functional groups within the molecule. nih.gov For instance, the characteristic absorption peaks for C=O and N-H stretching in the pyranoindole structure can be accurately predicted. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for Pyranoindole Systems (Illustrative) Values are representative and based on DFT calculations for related chromene and indole derivatives.

SpectroscopyParameterPredicted ValueFunctional Group
UV-Vis (TD-DFT)λmax~280-350 nmπ → π* transitions
¹³C NMRChemical Shift (δ)~160-175 ppmC=O (dione)
¹H NMRChemical Shift (δ)~10-11 ppmN-H (indole)
IRVibrational Frequency (ν)~1710 cm⁻¹C=O stretch
IRVibrational Frequency (ν)~3180 cm⁻¹N-H stretch

Electronic descriptors derived from DFT calculations provide quantitative measures of a molecule's electronic characteristics. mpg.de The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Other key descriptors include Ionization Potential (IP) and Electron Affinity (EA). IP represents the energy required to remove an electron from the molecule (related to HOMO energy), while EA is the energy released when an electron is added (related to LUMO energy). These parameters are crucial for understanding charge transfer processes within the molecule and its interactions with other species. researchgate.net These electronic descriptors are often used in machine learning models to predict spectroscopic properties. nih.govresearchgate.net

Table 3: Key Electronic Descriptors for a Pyranoindole Scaffold (Illustrative) Values are typical for heterocyclic compounds as determined by DFT calculations.

Electronic DescriptorPredicted Value (eV)Significance
EHOMO-6.5 to -7.5Electron-donating ability
ELUMO-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 to 5.5Chemical reactivity and stability
Ionization Potential (IP)~7.0Ease of losing an electron
Electron Affinity (EA)~2.0Ability to accept an electron

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyranoindole Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For pyrido[3,4-b]indole derivatives, which are structurally related to pyranoindoles, QSAR models have been developed to understand their anticancer properties. nih.govnih.gov

These models often employ 3D-QSAR techniques, such as pharmacophore alignment and scoring, to identify the key structural features required for activity. nih.govnih.gov The models can visualize the influence of electronic and hydrophobic effects on the molecule's potency, aligning with observed structure-activity relationships (SAR). nih.govnih.gov For example, a 3D-QSAR study on pyrido[3,4-b]indoles identified a four-point pharmacophore model with one hydrogen bond donor and three ring features that correlated with activity against a colon cancer cell line. nih.govnih.gov Such models are invaluable for the lead optimization process in drug discovery. nih.gov

Advanced Computational Methodologies (e.g., NBO, NLO, FMO analysis)

Beyond basic DFT calculations, more advanced computational analyses provide deeper insights into the properties of pyranoindole systems.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. nih.govresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. researchgate.net This analysis can reveal intramolecular charge transfer processes and the nature of the bonding within the heterocyclic framework. nih.gov The NBO method is a popular tool for population analysis in computational chemistry. faccts.de

Nonlinear Optical (NLO) Properties: Computational studies can predict the nonlinear optical (NLO) behavior of molecules. arxiv.org The presence of π-conjugated systems in molecules like pyranoindoles makes them potential candidates for NLO materials. arxiv.org DFT calculations are used to determine key NLO-related parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). arxiv.orgwum.edu.pk High values for these parameters suggest that a molecule may exhibit significant NLO activity, making it a candidate for applications in optoelectronic devices. wum.edu.pknanobioletters.com

Frontier Molecular Orbital (FMO) Analysis: FMO analysis focuses on the HOMO and LUMO, which are the orbitals primarily involved in chemical reactions and electronic transitions. researchgate.net The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites). nih.gov FMO analysis is crucial for understanding the electronic transitions observed in UV-Vis spectra and for predicting the reactivity of the pyranoindole system. researchgate.netwum.edu.pk

Applications of Pyranoindole Scaffolds in Organic Synthesis and Materials Science

Pyranoindole as a Privileged Scaffold for Complex Molecule Construction

The pyranoindole framework is considered a "privileged scaffold" in medicinal chemistry and organic synthesis due to its recurring presence in biologically active compounds and its suitability for constructing complex molecular architectures. The rigid, planar nature of the fused ring system provides a well-defined three-dimensional structure that can be strategically functionalized to interact with biological targets or build larger molecular assemblies.

Researchers have utilized the pyrano[3,4-b]indole core to develop potent and selective inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov This work highlights the scaffold's utility in designing molecules with specific therapeutic applications. Furthermore, synthetic methods have been developed to create more intricate structures, such as spirooxindole–pyranoindole products, through enantioselective Friedel–Crafts alkylation/cyclization reactions. rsc.orgscilit.com These complex spirocyclic systems are of high interest due to their prevalence in natural products and their potential as pharmaceutical agents.

Recent advancements include rhodaelectro-catalyzed methods for the synthesis of pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids and alkenes. acs.org This double dehydrogenative Heck reaction demonstrates a modern, efficient approach to building the core scaffold, providing access to a variety of derivatives. The yields of several synthesized compounds using this method are detailed below.

Compound NameSubstituentYield (%)
Butyl 9-Methyl-1-oxo-1,9-dihydropyrano[3,4-b]indole-3-carboxylateButyl ester54%
Ethyl 9-Methyl-1-oxo-1,9-dihydropyrano[3,4-b]indole-3-carboxylateEthyl ester65%
Cyclohexyl 9-Methyl-1-oxo-1,9-dihydropyrano[3,4-b]indole-3-carboxylateCyclohexyl ester84%
9-Methyl-3-phenylpyrano[3,4-b]indol-1(9H)-onePhenyl74%
9-Methyl-3-(naphthalen-2-yl)pyrano[3,4-b]indol-1(9H)-oneNaphthyl66%

Development of Novel Heterocyclic Building Blocks

The pyranoindole nucleus is not only a target for synthesis but also serves as a foundational building block for creating novel, more complex heterocyclic systems. Its inherent functionality allows for further chemical transformations, expanding its utility in synthetic chemistry. For instance, the pyrano[2,3,4-cd]indole scaffold has been used as a starting point for designing highly active ligands for the serotonin (B10506) 5-HT6 receptor. nih.gov The nitrile group in some of these derivatives provides a handle for further reactions, such as click chemistry, making them valuable intermediates. nih.gov

The synthesis of pyrazolo-fused pyrano[3,4-b]indolones represents another example of using the pyranoindole structure as a template. mdpi.com By combining the pyranoindole scaffold with a pyrazole (B372694) moiety, chemists aim to explore new structure-activity relationships for biological applications. Multi-component reactions are a particularly effective strategy for constructing such complex molecules, as demonstrated in the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], where isatins, β-keto esters, hydrazines, and malononitrile (B47326) are combined in a one-pot procedure. nih.gov These approaches exemplify how the pyranoindole core can be integrated into larger, polycyclic frameworks, leading to the discovery of new chemical entities.

Strategies for Diversity-Oriented Synthesis (DOS) of Pyranoindole Analogues

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at generating collections of structurally diverse small molecules in an efficient manner. nih.govnih.gov The goal is to explore vast regions of chemical space to identify novel compounds with interesting biological or material properties. The modular synthesis routes available for pyranoindoles make this scaffold an ideal candidate for DOS approaches.

Synthetic pathways often involve the condensation of two or more components, such as a hydroxyindole derivative and a β-ketoester in a Pechmann condensation. mdpi.comnih.gov By systematically varying the structure of each building block, a library of pyranoindole analogues with diverse substitution patterns and even different isomeric forms (e.g., pyrano[3,2-f] vs. [2,3-g]indoles) can be generated. mdpi.com This build/couple/pair strategy allows for the introduction of diversity at multiple points in the synthetic sequence. nih.gov The development of asymmetric catalytic methods, such as those used for creating chiral spirooxindole–pyranoindole products, further enhances the structural diversity of the resulting libraries by introducing stereochemical complexity. rsc.org Such libraries are crucial for screening campaigns aimed at discovering new therapeutic agents or functional materials. youtube.com

Potential in Optoelectronic and Semiconducting Materials

Pyranoindole derivatives have emerged as promising candidates for applications in optoelectronics and materials science due to their unique photophysical properties. mdpi.com Many compounds within this class exhibit strong fluorescence, with characteristics that can be fine-tuned through synthetic modifications. This makes them suitable for use as emitters in organic light-emitting diodes (OLEDs), components in fluorescent probes, and as non-linear optical materials. mdpi.comresearchgate.net

Detailed studies on various pyranoindole isomers have revealed that their photophysical properties are highly dependent on the fusion pattern of the rings. For example, pyrano[3,2-f] and [2,3-g]indoles have been shown to possess moderate to high quantum yields and exceptionally large Stokes shifts. mdpi.comnih.govresearchgate.net A large Stokes shift, which is the difference between the absorption and emission maxima, is particularly valuable in applications like fluorescent microscopy and optoelectronic devices to minimize self-absorption. mdpi.com The electron-donating indole (B1671886) moiety combined with the electron-withdrawing pyranone portion can create an intramolecular charge transfer (ICT) character, which is often associated with interesting electronic and optical properties. ias.ac.in The potential for these molecules to act as n-type semiconductor materials has also been investigated, suggesting their utility in organic electronics. ijcce.ac.ir

Pyranoindole Isomer TypeQuantum Yield RangeStokes Shift Range (cm-1)
Pyrano[3,2-f]indoles30-89%9000-15000
Pyrano[2,3-g]indoles30-89%9000-15000

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Pyranoindole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole (B1671886) derivatives, with a focus on minimizing environmental impact and enhancing efficiency. openmedicinalchemistryjournal.combenthamdirect.com Future research in the synthesis of 4,9-dihydropyrano[3,4-b]indole-1,3-dione and related compounds is expected to incorporate a variety of innovative and sustainable practices.

Key green chemistry strategies that are being explored for the synthesis of indole-containing compounds include:

Use of Greener Solvents: The replacement of conventional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, and deep eutectic solvents is a primary focus. openmedicinalchemistryjournal.comresearchgate.net Water, in particular, is an attractive solvent due to its non-toxic nature. jmaterenvironsci.com

Catalyst-Free and Solvent-Free Conditions: Reactions conducted under solvent-free and catalyst-free conditions, often facilitated by microwave irradiation or visible light, represent a highly economical and eco-friendly approach. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering advantages such as rapid reaction times, improved yields, and milder reaction conditions. tandfonline.comtandfonline.com

Reusable Catalysts: The development and use of reusable catalysts, such as solid acid catalysts and nanocatalysts, are crucial for minimizing waste and improving the economic viability of synthetic processes. openmedicinalchemistryjournal.comresearchgate.net For instance, cellulose (B213188) sulfuric acid has been shown to be a reusable catalyst for the synthesis of some indole derivatives. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. benthamdirect.comresearchgate.net

Table 1: Comparison of Green Chemistry Approaches in Indole Synthesis

Approach Key Advantages Representative Examples
Ionic Liquids Recyclable, non-volatile, can act as both solvent and catalyst. Michael addition for the preparation of 3-substituted indoles. openmedicinalchemistryjournal.com
Water as Solvent Non-toxic, inexpensive, environmentally benign. Multi-component reactions for the synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com
Microwave Irradiation Rapid, efficient, convenient, often leads to higher yields. tandfonline.comtandfonline.com Fischer-indole synthesis. researchgate.net
Solvent-Free Reactions Economical, reduced waste, simplified work-up procedures. openmedicinalchemistryjournal.com Synthesis of indole derivatives using Cellulose Sulfuric Acid. openmedicinalchemistryjournal.com
Nanocatalysts High surface area, high catalytic activity, often reusable. benthamdirect.com Synthesis of spiro[indole-quinazoline] derivatives using magnetic carbon nitride nanosheets. jsynthchem.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by enabling more efficient and innovative approaches to reaction design and optimization. beilstein-journals.orgnih.gov In the context of pyranoindole synthesis, AI and ML can be leveraged to accelerate the discovery of new synthetic routes and to refine existing methodologies for compounds like this compound.

Key applications of AI and ML in this area include:

Retrosynthetic Planning: AI-powered tools can analyze complex target molecules and propose viable synthetic pathways, potentially uncovering novel and more efficient routes that may not be apparent to human chemists. acs.org

Reaction Condition Optimization: Machine learning algorithms can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize side reactions. beilstein-journals.orgchemcopilot.com This is achieved by training models on large datasets of chemical reactions. jetir.org

Predictive Chemistry: AI models can predict the outcome of a chemical reaction, including the major products and their expected yields, which aids in the validation of proposed synthetic pathways. jetir.orgresearchgate.net

Discovery of Novel Reagents and Catalysts: By analyzing vast chemical databases, AI can identify new reagents and catalysts with desired properties, leading to the development of more efficient and selective synthetic methods. researchgate.net

The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving" laboratories, where the entire process of designing, executing, and optimizing chemical reactions is automated. beilstein-journals.org

Novel Synthetic Routes to Access Underexplored Pyranoindole Isomers and Derivatives

The exploration of novel synthetic routes is crucial for accessing previously unexplored isomers and derivatives of the pyranoindole scaffold, which could lead to the discovery of compounds with unique biological activities and photophysical properties. mdpi.com Researchers are continuously developing innovative strategies to construct the pyranoindole core and to introduce diverse functional groups.

Some of the emerging synthetic strategies include:

Tandem and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation, provide an efficient and atom-economical way to construct complex heterocyclic systems. mdpi.com For example, a tandem Bischler–Möhlau reaction followed by a Pechmann condensation has been used to synthesize various pyranoindole isomers. mdpi.com

Enantioselective Synthesis: The development of asymmetric synthetic methods is of great interest for producing chiral pyranoindole derivatives with specific stereochemistry, which is often crucial for their biological activity. rsc.org An enantioselective Friedel–Crafts alkylation/cyclization tandem reaction has been successfully employed for the synthesis of chiral spirooxindole–pyranoindole products. rsc.org

Photocatalysis: Visible light-photocatalyzed reactions offer a mild and environmentally friendly approach to organic synthesis. rsc.org This strategy has been used for the synthesis of pyrido[1,2-a]indol-6(7H)-ones via a formal (4 + 2) cycloaddition. rsc.org

Multicomponent Reactions: As mentioned in the context of green chemistry, MCRs are also a powerful tool for generating molecular diversity and accessing novel pyranoindole derivatives in a highly efficient manner. researchgate.net

The synthesis and investigation of a wider range of pyranoindole isomers, such as pyrano[3,2-f]indole, pyrano[2,3-g]indole, pyrano[2,3-f]indole, and pyrano[2,3-e]indole, are of significant interest due to their potential applications as fluorescent probes and bioactive molecules. mdpi.com

Advanced Characterization Techniques in Structural Elucidation

The unambiguous determination of the chemical structure of novel pyranoindole derivatives is essential for understanding their properties and biological activities. Modern analytical techniques provide powerful tools for the detailed structural elucidation of these complex heterocyclic compounds. taylorandfrancis.com

Key advanced characterization techniques include:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within a molecule, which is crucial for assigning the complete structure of complex pyranoindoles.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov Tandem mass spectrometry (MS/MS) techniques can be used to fragment the molecule and obtain structural information from the resulting fragments. nih.gov

X-ray Crystallography: This technique provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. taylorandfrancis.com

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule.

The combination of these advanced analytical techniques allows for the comprehensive characterization and unambiguous structural confirmation of novel pyranoindole derivatives, which is a prerequisite for their further investigation and potential applications. mdpi.comchromatographyonline.com

Q & A

Q. What are the common synthetic routes for 4,9-dihydropyrano[3,4-b]indole-1,3-dione, and how do reaction conditions influence product purity?

The compound is typically synthesized via cyclocondensation of indole derivatives with α,β-unsaturated anhydrides. For instance, treatment of 9-alkyl-substituted precursors with aryldiazonium salts yields α-hydrazono intermediates, which undergo cyclization in AcOH/HCl to form pyridazino[4,5-b]indoles (Scheme 40) . Key variables include solvent polarity (e.g., toluene vs. acetic acid) and catalyst choice (e.g., Ag₂O for glycosylation reactions), which impact reaction rates and byproduct formation . Purity optimization requires post-synthesis techniques like recrystallization or column chromatography.

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on spectroscopic methods:

  • NMR : Distinct signals for the pyran ring protons (δ 4.2–5.5 ppm) and indole NH (δ 10–12 ppm).
  • IR : Stretching vibrations for lactone carbonyl (C=O at ~1750 cm⁻¹) and fused aromatic systems .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 243 for the parent compound) and fragmentation patterns validate the bicyclic scaffold .

Advanced Research Questions

Q. What strategies improve the yield of glycosylated derivatives of this compound for antibacterial studies?

Coupling with acetobromoglycopyranoses (e.g., glucose or arabinose derivatives) in refluxing toluene with Ag₂O as a catalyst achieves N-glycosylation. Yields (25–45%) depend on steric hindrance and sugar reactivity. For example, α-L-arabinopyranosides exhibit higher antibacterial activity against S. aureus (MIC: 8 µg/mL) due to enhanced membrane penetration . Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) is critical for isolating bioactive isomers .

Q. How do electronic and steric effects modulate the reactivity of this compound in nucleophilic substitution reactions?

The lactone carbonyl and indole NH serve as electrophilic sites. Substituents at C9 (e.g., alkyl vs. aryl groups) alter ring strain and charge distribution. For example, 9-methyl derivatives show faster hydrazone formation with aryldiazonium salts due to reduced steric hindrance, while 9-phenyl analogs favor π-π stacking in solid-state crystallography . DFT calculations can predict regioselectivity in multi-step reactions .

Q. What analytical methods resolve impurities in pharmaceutical derivatives of this scaffold (e.g., tadalafil analogs)?

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 210–280 nm) separates stereoisomers and process-related impurities. For example, (6R,12aS)- and (6S,12aR)-tadalafil diastereomers are resolved using acetonitrile/water gradients . LC-MS further identifies degradation products, such as desmethyl derivatives or oxidized intermediates .

Biological and Pharmacological Applications

Q. What in vitro models demonstrate the anticancer potential of this compound derivatives?

Derivatives like 9-glycosyl analogs inhibit topoisomerase I/II activity in MCF-7 breast cancer cells (IC₅₀: 12–35 µM). Mechanistic studies (e.g., comet assays) reveal DNA intercalation and apoptosis induction via caspase-3 activation . Structural analogs with pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione cores show enhanced kinase inhibition (e.g., EGFR-TK) due to improved hydrogen bonding with ATP-binding pockets .

Q. How can metabolic stability of this scaffold be optimized for drug development?

Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots. Methylation at C9 reduces CYP3A4-mediated oxidation, while fluorination at C6 enhances plasma half-life (t₁/₂: >4 h in rats). Pharmacokinetic profiling using LC-MS/MS quantifies bioavailability and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.